Welcome to the BenchChem Online Store!
molecular formula C9H11NO3 B8667239 4-Acetoxy-3-methoxyaniline

4-Acetoxy-3-methoxyaniline

Cat. No. B8667239
M. Wt: 181.19 g/mol
InChI Key: MPDOIIJUXYHTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07973159B2

Procedure details

To a stirred solution of the 2-methoxy-4-nitrophenyl acetate prepared in Part A (99.2 mg, 0.47 mmol) in EtOAc (4.5 mL) was added palladium on carbon (33.0 mg, 5% dry basis, Degussa type: 50% water content). The suspension was hydrogenated (1 atm, balloon) for 3 h, filtered through CELITE® and the filter cake was rinsed with MeOH (5×10 mL). Evaporation of the combined filtrates gave the desired aniline (84.8 mg, quant.) as a brown oil: MS (electrospray, + ions) m/z 182 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
33 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[O:14][CH3:15])(=[O:3])[CH3:2]>CCOC(C)=O.[Pd]>[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[O:14][CH3:15])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
4.5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
33 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through CELITE®
WASH
Type
WASH
Details
the filter cake was rinsed with MeOH (5×10 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of the combined filtrates

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 84.8 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.